4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide

Medicinal Chemistry Structure-Activity Relationship GPCR Modulation

This 1,2,3-benzotriazin-4(3H)-one derivative features a 4-carbon butanamide linker and 4-CF3 phenyl substituent, differentiating it from shorter acetamide-linked analogs. The linker length critically influences target engagement and potency; published SAR demonstrates that a single methylene unit variation can shift activity by orders of magnitude. This compound enables focused GPCR screening (e.g., GPR139 hypothesis testing), broad kinase panel profiling to identify unique selectivity fingerprints, and matched molecular pair analysis with the acetamide analog (CID 36428174) for pharmacokinetic comparison. The 4-CF3 phenyl group, conserved from active analogs, reduces variables in experimental design. No direct comparative pharmacological data exists for this specific molecule, making it a high-value tool for generating novel, proprietary differentiation data.

Molecular Formula C18H15F3N4O2
Molecular Weight 376.339
CAS No. 880812-03-3
Cat. No. B2620760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide
CAS880812-03-3
Molecular FormulaC18H15F3N4O2
Molecular Weight376.339
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H15F3N4O2/c19-18(20,21)12-7-9-13(10-8-12)22-16(26)6-3-11-25-17(27)14-4-1-2-5-15(14)23-24-25/h1-2,4-5,7-10H,3,6,11H2,(H,22,26)
InChIKeyBMLXJRLOYMXZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide (CAS 880812-03-3): Procurement-Relevant Structural and Class Profile


4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide (CAS 880812-03-3) is a synthetic small molecule belonging to the 1,2,3-benzotriazin-4(3H)-one class, characterized by a 4-oxo-1,2,3-benzotriazine core linked via a butanamide chain to a 4-(trifluoromethyl)phenyl group (molecular formula C18H15F3N4O2, MW 376.34 g/mol) [1]. The benzotriazinone scaffold is recognized in the medicinal chemistry literature as a privileged structure for kinase inhibition and GPCR modulation, though the specific pharmacological profile of this compound remains uncharacterized in the peer-reviewed public domain [2]. This evidence gap is a critical consideration for scientific procurement decisions.

Why Generic Substitution of 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide Fails: Linker-Dependent Pharmacophore Constraints


Benzotriazinone derivatives cannot be interchanged generically due to the critical influence of the linker length and N-aryl substitution on target engagement. Published structure-activity relationships (SAR) for closely related 1,2,3-benzotriazin-4(3H)-one series—such as the acetamide-linked GPR139 agonists in US9556130 and the butanamide-linked Abl kinase inhibitors in WO2005096784A2—demonstrate that a single methylene unit variation in the linker can shift potency by orders of magnitude or abrogate activity entirely [1][2]. The 4-CF3 phenyl substituent further differentiates this compound from analogs bearing 2-CF3, 4-Cl, or unsubstituted phenyl groups, which exhibit distinct electronic and steric profiles and consequently divergent target selectivity [3]. Without direct comparative data for this specific compound, any substitution with a structurally similar benzotriazinone carries unquantifiable risk of altered pharmacological or physicochemical behavior.

Quantitative Differentiation Evidence for 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide: A Critical Gap Analysis


Structural Differentiation from Closest Acetamide Analog: Linker Length as an Uncharacterized Variable

The closest structurally characterized analog is (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide (PubChem CID 36428174; BindingDB ID 263440), which differs by an acetamide linker (2-carbon) versus the butanamide linker (4-carbon) in the target compound and an alpha-methyl substitution on the phenyl-bearing carbon [1]. This analog has a documented EC50 of 22–50 nM as an agonist at the human GPR139 receptor expressed in CHO-TRex cells, while no activity data exist for the target compound [1][2]. The critical linker-length variable remains unquantified for the target compound.

Medicinal Chemistry Structure-Activity Relationship GPCR Modulation

Positional Isomer Differentiation: 4-CF3 vs. 2-CF3 Phenyl Substitution as an Uncharacterized Variable

A positional isomer, 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide, exists but also lacks published biological data [1]. In the acetamide-linked GPR139 series, moving the CF3 group from the 4-position to other positions profoundly affects potency (e.g., 4-Cl analog EC50 = 22 nM; 4-ethoxy analog EC50 = 19 nM), demonstrating that aryl substitution position is a critical determinant of activity [2]. The 4-CF3 vs. 2-CF3 differentiation in the butanamide series has not been experimentally resolved.

Medicinal Chemistry Positional Isomerism Selectivity

Kinase Inhibition Potential vs. Benzotriazine Class: Unvalidated Target Engagement

Benzotriazine compounds with a butanamide linker are claimed as kinase inhibitors in WO2005096784A2, with exemplar compounds inhibiting Abl and Abl-T315I with IC50 values in the low nanomolar range (e.g., compound 34: Abl IC50 = 12 nM; Abl-T315I IC50 = 45 nM) [1]. However, the specific compound 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide is not among the exemplified compounds in this patent, and no kinase inhibition data exist for it [1]. The 4-CF3 phenyl group is present in the patent's Markush structure, but its contribution to potency is not isolated.

Kinase Inhibition Benzotriazine Abl Kinase

Evidence-Constrained Application Scenarios for 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide (CAS 880812-03-3)


Exploratory GPCR Agonist Screening with Linker-Length Hypothesis Testing

Based on class-level inference from the acetamide-linked GPR139 agonists (EC50 19–50 nM range), this compound could be deployed in a focused screen to test the hypothesis that extending the linker from 2 to 4 carbon atoms modulates GPR139 potency, biased signaling, or selectivity against related GPCRs [1]. The 4-CF3 phenyl group is conserved from active analogs, reducing one variable. This scenario is explicitly experimental; positive data would create the first quantitative differentiation for this compound.

Kinase Selectivity Profiling Against Abl and Src Family Kinases

The benzotriazine butanamide scaffold is patented for kinase inhibition (WO2005096784A2), with exemplars showing nanomolar Abl and Abl-T315I activity [2]. Procuring this compound for broad kinase profiling (e.g., 50–100 kinase panel) could identify a unique selectivity fingerprint driven by the 4-CF3 phenyl/butanamide combination, potentially differentiating it from acetamide-linked analogs and other benzotriazine kinase inhibitors.

Physicochemical and Metabolic Stability Comparison Within a Matched Molecular Pair Analysis

The compound can serve as the butanamide partner in a matched molecular pair (MMP) analysis with the acetamide analog (CID 36428174) [3]. Comparing LogD, aqueous solubility, microsomal stability, and permeability between the C2 and C4 linker variants would provide quantitative differentiation data for procurement decisions where pharmacokinetic properties are a priority, independent of target potency.

Negative Control or Tool Compound for Positional Isomer SAR Studies

If the 2-CF3 positional isomer (4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(trifluoromethyl)phenyl]butanamide) becomes available with characterized activity, this 4-CF3 compound could function as a matched control in SAR studies to quantify the impact of CF3 position on potency, selectivity, and off-target profiles—generating the head-to-head comparative data currently absent from the literature.

Quote Request

Request a Quote for 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.